molecular formula C4H10NO5P B14429614 N-(1-Phosphonoethyl)glycine CAS No. 84044-01-9

N-(1-Phosphonoethyl)glycine

Cat. No.: B14429614
CAS No.: 84044-01-9
M. Wt: 183.10 g/mol
InChI Key: JHBFOISHSQMPPH-UHFFFAOYSA-N
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Description

Historical Context and Discovery within Organophosphorus Chemistry

The field of organophosphorus chemistry, to which N-(1-Phosphonoethyl)glycine belongs, has its origins in the 19th century. One of the earliest accounts dates to the work of Jean Pierre Boudet, who generated "phosphoric ether" by combining alcohol and phosphoric acid. researchgate.net A significant milestone was the synthesis of the first organophosphorus (OP) compound, triethyl phosphate (B84403), by Franz Anton Voegeli in 1848. researchgate.netmdpi.com The synthesis of tetraethyl pyrophosphate (TEPP) in 1854 by Philippe de Clermont and Wladimir P. Moshnin marked the creation of the first OP compound later identified as a cholinesterase inhibitor. researchgate.netmdpi.com

The 20th century saw rapid expansion in organophosphorus chemistry, particularly from the 1930s onwards, driven by research into their biological effects. mdpi.comworldscientific.com German chemist Gerhard Schrader and his team synthesized approximately 2,000 OP compounds between 1934 and 1944. researchgate.net This era also saw the discovery of the potent toxic properties of certain organophosphorus compounds, leading to their development as both insecticides and chemical warfare agents. mdpi.comworldscientific.com

The specific synthesis and study of aminoalkylphosphonic acids, the class encompassing this compound, experienced a surge in the 1970s and 1980s. frontierspartnerships.org This period of intense research focused on these compounds as structural analogs of natural amino acids, exploring their potential as enzyme inhibitors and antimetabolites. frontierspartnerships.orgresearchgate.net The development of synthetic methodologies for compounds like this compound and its derivatives is a product of this expanded interest in the biological potential of amino acid phosphonate (B1237965) analogs. rsc.orgnih.govkyushu-u.ac.jp

Structural Classification within Aminoalkylphosphonic Acids and Phosphonates

This compound is a synthetic compound structurally derived from glycine (B1666218), the simplest proteinogenic amino acid. ontosight.aiwikipedia.org Its classification is rooted in its key functional groups: an amino acid core and a phosphonic acid moiety.

Amino Acid Derivative: The molecule is built upon a glycine backbone. ontosight.ai Glycine is characterized by a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), and a hydrogen atom side chain. wikipedia.org In this compound, the nitrogen atom of the glycine is substituted.

Aminoalkylphosphonic Acid: It belongs to the broad class of aminophosphonic acids (AAPs). frontierspartnerships.org These are analogues of natural amino acids where the characteristic carboxylic acid group is replaced by a phosphonic acid (-PO3H2) functionality. core.ac.ukmdpi.com this compound, however, retains the carboxylic acid of glycine and features a phosphonoethyl group attached to the nitrogen atom. ontosight.ai

Phosphonate: The presence of the C-P bond in the phosphonoethyl group places it within the larger family of phosphonates. mdpi.com Unlike phosphate esters (P-O-C), phosphonates are characterized by a direct and more stable phosphorus-carbon bond.

The compound's structure, 2-((1-Phosphonoethyl)amino)acetic acid, combines the features of an amino acid with those of an organophosphorus acid, leading to its investigation as a molecule that can interact with biological systems in specific ways. ontosight.ai

PropertyThis compound
IUPAC Name 2-((1-Phosphonoethyl)amino)acetic acid
Chemical Formula C4H10NO5P
Molecular Weight 183.104 g/mol
CAS Registry Number 84044-01-9
Structural Class Aminoalkylphosphonic Acid

The structural analogy between aminoalkylphosphonic acids and their corresponding amino acids is a key driver of their research interest, as they can function as mimics or inhibitors in biological pathways. frontierspartnerships.orgresearchgate.netcore.ac.uk

FeatureAlanine (B10760859) (a natural amino acid)This compound (an AAP derivative)
Core Structure Amino AcidN-substituted Amino Acid
Acidic Groups Carboxylic acid (-COOH)Carboxylic acid (-COOH) and Phosphonic acid (-PO3H2)
Key Functional Groups α-amino group, α-carboxyl groupSecondary amino group, carboxyl group, phosphonoethyl group

Significance in Contemporary Chemical and Biological Sciences

The significance of this compound and its related analogs in modern science lies primarily in their role as tools for biochemical and pharmacological research. ontosight.ai Their ability to act as structural mimics of natural molecules makes them valuable for probing and modulating the function of enzymes and receptors. frontierspartnerships.orgontosight.ai

A major area of significance is their function as enzyme inhibitors. ontosight.ai By competing with natural substrates for the active sites of enzymes, these compounds can provide insights into metabolic pathways and mechanisms of enzymatic reactions. frontierspartnerships.orgresearchgate.net For instance, research has shown that compounds structurally related to this compound can inhibit enzymes such as adenosine (B11128) kinase (AK), which is central to regulating adenosine concentrations in tissues.

Furthermore, derivatives of this compound have been identified as potent and selective antagonists for the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system involved in synaptic plasticity and neurotransmission. nih.govnih.gov The development of antagonists that target the glycine co-agonist site offers a specific mechanism for modulating NMDA receptor activity, which is of great interest in neuroscience and the development of potential therapeutics for neurological disorders. nih.govhellobio.com This has established a significant research niche for these compounds in medicinal chemistry and pharmacology. core.ac.ukmdpi.com

Overview of Principal Research Domains for this compound

Academic research on this compound and its analogs is concentrated in a few key domains, leveraging its unique structure to investigate complex biological systems.

Enzyme Inhibition Studies: A primary research domain is the investigation of this compound and related compounds as enzyme inhibitors. ontosight.ai As analogs of amino acids, they are studied for their ability to interfere with enzymes involved in amino acid metabolism and other biochemical pathways. frontierspartnerships.orgresearchgate.netontosight.ai Research has explored their potential to inhibit enzymes crucial for various biological processes, thereby providing a method to study metabolic regulation. ontosight.ai For example, N-(phosphonomethyl)-glycine and related structures have been shown to inhibit adenosine kinase (AK) in cultured mammalian cells.

Neuroscience and Pharmacology: A substantial body of research focuses on derivatives of this compound as modulators of the NMDA receptor. nih.govepi.ch Specifically, compounds like (D)-7-Iodo-N-(1-phosphonoethyl)-5-aminomethylquinoxaline-2,3-dione (I-PAMQX) and CGP 78608 are potent and selective competitive antagonists of the glycine binding site on the GluN1 subunit of the NMDA receptor. nih.govnih.govhellobio.com This research is pivotal for understanding the role of the NMDA receptor in physiological and pathological processes and for exploring potential therapeutic strategies for conditions such as epilepsy, as these compounds have demonstrated anticonvulsant properties. nih.govnih.govhellobio.com

Synthetic and Medicinal Chemistry: The design and synthesis of novel this compound derivatives is an active area of research. rsc.orgnih.gov Chemists work to create new analogs with improved potency, selectivity, and pharmacological properties for use as research tools. mdpi.comhellobio.com This includes developing efficient synthetic protocols and creating libraries of related compounds to study structure-activity relationships, particularly concerning their interaction with the NMDA receptor. nih.govnih.gov

Research DomainFocus AreaExample Research Target/Application
Enzyme Inhibition Investigating interactions with enzyme active sites.Inhibition of adenosine kinase (AK).
Neuroscience Modulating neurotransmitter receptor function.Antagonism of the glycine-binding site of the NMDA receptor. nih.govnih.govhellobio.com
Medicinal Chemistry Developing new biologically active molecules.Synthesis of selective NMDA receptor antagonists with anticonvulsant properties. nih.govhellobio.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84044-01-9

Molecular Formula

C4H10NO5P

Molecular Weight

183.10 g/mol

IUPAC Name

2-(1-phosphonoethylamino)acetic acid

InChI

InChI=1S/C4H10NO5P/c1-3(11(8,9)10)5-2-4(6)7/h3,5H,2H2,1H3,(H,6,7)(H2,8,9,10)

InChI Key

JHBFOISHSQMPPH-UHFFFAOYSA-N

Canonical SMILES

CC(NCC(=O)O)P(=O)(O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 1 Phosphonoethyl Glycine

Direct Synthetic Approaches

Direct synthetic strategies for N-(1-Phosphonoethyl)glycine focus on the formation of the core molecule from basic precursors. These methods involve creating the crucial carbon-phosphorus and nitrogen-carbon bonds in a controlled manner.

Phosphonoethylation of Glycine (B1666218) and its Derivatives

The phosphonoethylation of glycine to yield this compound can be achieved through a reaction analogous to the well-known synthesis of N-(phosphonomethyl)glycine (glyphosate). While the synthesis of glyphosate (B1671968) involves the reaction of glycine with formaldehyde (B43269) and a dialkyl phosphite (B83602), the synthesis of its phosphonoethyl analog involves substituting formaldehyde with acetaldehyde.

This process can be described as a one-pot reaction where glycine, acetaldehyde, and a dialkyl phosphite (like diethyl phosphite) are reacted. The reaction is typically followed by hydrolysis of the resulting phosphonate (B1237965) ester to yield the final this compound acid. This approach is a variation of the Mannich-type reaction or the Kabachnik-Fields reaction. The initial step involves the formation of a Schiff base between glycine and acetaldehyde, which is then attacked by the nucleophilic phosphorus of the dialkyl phosphite. Subsequent hydrolysis under acidic or basic conditions removes the ethyl groups from the phosphonate ester, yielding the desired product.

Aza-Michael Addition Reactions for Phosphonoethylglycine Synthesis

The aza-Michael addition represents a powerful and efficient method for forming carbon-nitrogen bonds. In the context of this compound synthesis, this reaction involves the conjugate addition of the nitrogen atom of glycine (or its ester derivatives) to an activated vinylphosphonate, such as diethyl vinylphosphonate.

The reaction mechanism proceeds via the nucleophilic attack of the glycine's amino group on the β-carbon of the vinylphosphonate, which is electron-deficient due to the electron-withdrawing phosphonate group. This method is advantageous as it can be performed under relatively mild conditions and often results in high yields. Research has shown that the reaction between glycine and vinylphosphonates can lead to both mono- and bis-phosphonoethylated products, depending on the reaction stoichiometry and conditions. The use of glycine esters, such as ethyl glycinate, can improve solubility in organic solvents and facilitate the reaction. Following the addition, a simple hydrolysis step is required to convert the ester groups on both the glycine and phosphonate moieties to the final carboxylic acid and phosphonic acid, respectively. This synthetic route is highly versatile and can be adapted for the synthesis of various N-phosphonoalkyl amino acids. nih.govthieme-connect.de

Kabachnick-Fields Reaction Variants for N-Phosphonomethylated Amino Acids (Broader Context)

The Kabachnik-Fields reaction is a classic and highly versatile three-component condensation reaction used to synthesize α-aminophosphonates. google.com It involves the reaction of a primary or secondary amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound such as a dialkyl phosphite. epo.orgnih.gov These products are significant as they are considered phosphorus analogues of α-amino acids and exhibit a range of biological activities. epo.org

Two primary mechanistic pathways are proposed for the Kabachnik-Fields reaction epo.orggoogle.com:

Imine Pathway : The amine and carbonyl compound first condense to form an imine (Schiff base). This is followed by the nucleophilic addition of the dialkyl phosphite across the C=N double bond of the imine intermediate. epo.orggoogle.com

α-Hydroxyphosphonate Pathway : The carbonyl compound reacts first with the dialkyl phosphite to form an α-hydroxyphosphonate intermediate. The hydroxyl group is then substituted by the amine in a nucleophilic substitution step to yield the final α-aminophosphonate. epo.orggoogle.com

The dominant pathway often depends on the specific reactants and conditions used. google.com The reaction can be promoted by various catalysts, including Lewis acids, and can be performed under solvent-free or microwave-assisted conditions to improve efficiency and environmental friendliness. thieme-connect.denih.gov The broad scope of this reaction allows for the synthesis of a diverse library of N-phosphonomethylated amino acids and their derivatives by varying the amine, carbonyl, and phosphite components.

ComponentRoleExamples
Amine Provides the nitrogen atom and N-substituentPrimary amines, secondary amines, amino acids
Carbonyl Provides the α-carbon backboneAldehydes (e.g., formaldehyde), ketones
Phosphite Provides the phosphonate groupDialkyl phosphites (e.g., diethyl phosphite), H-phosphinates

Synthesis of this compound Analogs and Derivatives

The core structure of this compound can be incorporated into larger, more complex molecules to generate novel derivatives with specific properties. This includes the synthesis of heterocyclic systems and other substituted analogs.

Quinoxaline (B1680401) Derivatives Incorporating the N-(1-Phosphonoethyl) Moiety

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. chemsrc.com The synthesis of quinoxaline derivatives often involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. chemsrc.com

A notable example of a complex derivative is (D)-7-Iodo-N-(1-phosphonoethyl)-5-aminomethylquinoxaline-2,3-dione. google.com This compound is a potent antagonist that acts at the glycine binding site of the NMDA receptor. nih.govunifr.ch Its synthesis demonstrates the integration of the N-(1-phosphonoethyl) moiety into a complex heterocyclic framework. The preparation of the radioiodinated version of this molecule was achieved with high specific activity from its corresponding 7-bromo precursor, highlighting a common strategy in medicinal chemistry for developing radioligands for receptor studies. nih.govunifr.ch

The general synthetic approach to such molecules may involve building the quinoxaline ring system onto a precursor already containing the this compound fragment or, alternatively, functionalizing a pre-formed quinoxaline scaffold with the phosphonoethylglycine side chain.

Derivative NamePrecursorKey Synthetic StepReference
(D)-7-Iodo-N-(1-phosphonoethyl)-5-aminomethylquinoxaline-2,3-dione7-Bromo analogueRadioiodination nih.govunifr.ch
General Quinoxalineso-Phenylenediamine, α-dicarbonyl compoundCondensation chemsrc.com

N-Benzyl-N-(2-phosphonoethyl)glycine and Related Structures

The introduction of a benzyl (B1604629) group onto the nitrogen atom of N-(phosphonoethyl)glycine yields N-benzyl-N-(phosphonoethyl)glycine. The benzyl group is a common N-protecting group in the synthesis of amino acid derivatives. It is relatively stable under various reaction conditions but can be removed selectively, typically through catalytic hydrogenolysis. google.comgoogle.com This strategy is widely used in peptide synthesis and for the preparation of N-substituted glyphosate. epo.orggoogle.com

The synthesis of N-Benzyl-N-(2-phosphonoethyl)glycine can be envisioned through several routes. A highly effective method would be the aza-Michael addition of N-benzylglycine to an activated vinylphosphonate. N-benzylglycine itself is readily prepared and commercially available. chemsrc.comchemspider.com This approach offers a direct way to form the desired N-C and C-P bonds.

Alternatively, one could perform a reductive amination of a phosphonoethyl-containing aldehyde with glycine, followed by N-benzylation, or a direct N-phosphonoethylation of N-benzylglycine. The resulting N-benzyl-N-(2-phosphonoethyl)glycine can serve as a versatile intermediate. The benzyl group can be retained to study the effects of the bulky substituent or cleaved to yield N-(2-phosphonoethyl)glycine. google.comgoogle.com

Bis(phosphonoethyl)-substituted Glycine Derivatives

The synthesis of glycine derivatives bearing two phosphonoethyl groups, such as N,N-bis(phosphonoethyl)glycine, represents a significant area of chemical exploration. These compounds are structurally related to this compound and are often synthesized through similar reaction pathways. For instance, N,N-bis(phosphonomethyl)glycine has been synthesized and characterized as part of the development of novel metal phosphonate materials. researchgate.netresearchgate.net The synthesis typically involves the reaction of glycine with formaldehyde and phosphorous acid in a strong acidic medium, a variant of the Mannich-type reaction. While specific literature on the direct synthesis of N,N-bis(1-phosphonoethyl)glycine is sparse, the principles established for the synthesis of the closely related N,N-bis(phosphonomethyl)glycine are highly relevant.

One documented approach for a related compound, N,N-bis(phosphonomethyl)glycine, involves its use as a ligand in the formation of manganese(II) complexes. researchgate.net The synthesis of the ligand itself is a crucial prerequisite for the formation of these coordination polymers. The reaction conditions for such syntheses are critical and can influence the yield and purity of the final product.

DerivativeSynthetic PrecursorsKey Reaction TypeReference
N,N-bis(phosphonomethyl)glycineGlycine, Formaldehyde, Phosphorous AcidMannich-type reaction researchgate.netresearchgate.net
Manganese(II)-complex with N,N-bis(phosphonomethyl)glycineN,N-bis(phosphonomethyl)glycine, Manganese(II) saltCoordination Chemistry researchgate.net

Incorporation into Peptidomimetics and Non-Natural Amino Acid Frameworks

The incorporation of this compound into peptidomimetics, which are molecules that mimic the structure and function of peptides, is a key strategy for developing novel bioactive compounds. This incorporation can enhance stability against enzymatic degradation and modulate biological activity. rsc.org General strategies for introducing non-natural amino acids into peptide chains are well-established and can be adapted for this compound.

Solid-phase peptide synthesis (SPPS) is a common technique employed for this purpose. nih.govnsf.gov In this method, the this compound unit, with appropriate protecting groups on the phosphonate and amine functionalities, can be coupled to a growing peptide chain on a solid support. The choice of protecting groups is critical to ensure compatibility with the SPPS cycles of deprotection and coupling.

Furthermore, N-substituted glycine derivatives, known as peptoids, are another important class of peptidomimetics. nih.gov The synthesis of peptoids involves a submonomer approach where an acylation step is followed by a nucleophilic displacement. This methodology can potentially be adapted to incorporate a phosphonoethyl group onto the nitrogen atom of the glycine backbone. The development of such synthetic strategies opens the door to creating diverse libraries of peptidomimetics containing the this compound motif for various screening purposes. researchgate.net

Peptidomimetic StrategyDescriptionKey TechniquesPotential Application
Peptide Incorporation Insertion of this compound into a peptide sequence.Solid-Phase Peptide Synthesis (SPPS)Creation of stable, bioactive peptides. rsc.orgnih.gov
Peptoid Analogs N-substitution of the glycine backbone with a phosphonoethyl group.Submonomer SynthesisDevelopment of diverse chemical libraries for drug discovery. nih.govresearchgate.net
Backbone Modification Altering the peptide backbone to include the phosphonoethyl moiety.Chemical ligation, enzymatic methodsEnhancing proteolytic stability and conformational control. frontiersin.orgspringernature.com

Radiolabeling Techniques for this compound and its Analogs

Radiolabeling is an indispensable tool for studying the biodistribution, metabolism, and target engagement of molecules like this compound. The introduction of a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), allows for sensitive detection and quantification.

Tritium (³H) Labeling: One of the most common methods for tritium labeling is catalytic hydrogen isotope exchange, where hydrogen atoms in the molecule are replaced with tritium. mdpi.com This can be achieved by treating the compound with tritium gas in the presence of a metal catalyst. For this compound, this could potentially introduce tritium at various positions. Another approach is the reduction of a suitable precursor with tritium gas or a tritiated reducing agent. mdpi.com For instance, a precursor with a double bond or a halogen atom could be reduced or dehalogenated with tritium to yield the labeled compound. The use of homogeneous catalysts, such as certain iridium or rhodium complexes, can offer high selectivity and efficiency in tritium labeling. mpg.de

Carbon-14 (¹⁴C) Labeling: Carbon-14 labeling typically involves the synthesis of the target molecule from a ¹⁴C-labeled starting material. biotrend.comresearchgate.net For this compound, this could involve using [¹⁴C]glycine or a ¹⁴C-labeled phosphonate precursor. The synthesis would then follow a route similar to the non-labeled compound. Late-stage carbon-14 labeling strategies are also being developed to introduce the isotope in the final steps of the synthesis, which is particularly advantageous for complex molecules. acs.org

IsotopeLabeling MethodPrecursor/ReagentKey Features
Tritium (³H) Catalytic Hydrogen Isotope ExchangeTritium gas (³H₂)Direct labeling of the parent molecule. mdpi.com
Tritium (³H) Catalytic Reduction/DehalogenationUnsaturated or halogenated precursor, ³H₂Site-specific labeling. mdpi.com
Carbon-14 (¹⁴C) Synthetic Build-up¹⁴C-labeled starting material (e.g., [¹⁴C]glycine)Isotope incorporated into the carbon skeleton. biotrend.comresearchgate.net
Fluorine-18 (¹⁸F) Nucleophilic SubstitutionPrecursor with a good leaving groupFor PET imaging applications; shorter half-life. mdpi.com

Optimization of Synthetic Pathways and Yields for Research-Scale Production

The efficient synthesis of this compound is essential for enabling its comprehensive study. Optimization of synthetic pathways focuses on improving reaction yields, simplifying purification procedures, and ensuring scalability for research-level quantities. Drawing parallels from the industrial production of the related compound glyphosate (N-(phosphonomethyl)glycine), several factors can be considered for optimization. researchgate.net

The choice of catalyst, solvent, and reaction temperature can significantly impact the efficiency of the synthesis. For instance, in the synthesis of related phosphonates, the use of noble metal catalysts has been explored for oxidation steps. google.com The quaternization of 1-aminoalkylphosphonic acids, a reaction type relevant to derivatization, has been optimized by carefully controlling the stoichiometry of reagents and reaction conditions to achieve high yields. rsc.orgresearchgate.net

Advanced Characterization Techniques in N 1 Phosphonoethyl Glycine Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is fundamental to the characterization of N-(1-Phosphonoethyl)glycine. Different regions of the electromagnetic spectrum are used to probe various aspects of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms by observing the magnetic properties of atomic nuclei. For organophosphorus compounds like this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Research on closely related derivatives, such as N,N,N-Trimethyl-N-(1-phosphonoethyl)ammonium chloride, provides specific spectral data that illustrates the utility of NMR. rsc.org The spectra for this compound were collected on a 400 MHz instrument using deuterium (B1214612) oxide (D₂O) as the solvent. rsc.org

¹H NMR (Proton NMR): This technique identifies the number and type of hydrogen atoms in a molecule. In the spectrum of N,N,N-Trimethyl-N-(1-phosphonoethyl)ammonium chloride, the protons show distinct signals. rsc.org A doublet of quartets is observed for the single proton on the ethyl group's first carbon (α-carbon), while the methyl group attached to this carbon appears as a doublet of doublets. rsc.org The nine protons of the trimethylammonium group appear as a singlet. rsc.org

¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton. In the ¹³C{¹H} NMR spectrum of the trimethylated derivative, the carbon atom bonded to the phosphorus shows a characteristic doublet due to C-P coupling. rsc.org The carbons of the trimethylammonium group and the terminal methyl group also show distinct signals. rsc.org

³¹P NMR (Phosphorus-31 NMR): As a phosphorus-containing compound, ³¹P NMR is exceptionally useful. It provides direct information about the chemical environment of the phosphorus atom. For N,N,N-Trimethyl-N-(1-phosphonoethyl)ammonium chloride, the ³¹P NMR spectrum shows a quintet, indicating coupling to the neighboring protons. rsc.org

The following table summarizes the NMR data for N,N,N-Trimethyl-N-(1-phosphonoethyl)ammonium chloride in D₂O. rsc.org

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H 3.47Doublet of QuartetsJ = 7.3 Hz, J = 14.1 Hz1H, P-CH
3.10Singlet9H, N(CH₃)₃
1.45Doublet of DoubletsJ = 7.3 Hz, J = 13.8 Hz3H, C-CH₃
¹³C{¹H} 67.8DoubletJ = 137.3 HzP-CH
53.0N(CH₃)₃
11.5C-CH₃
³¹P 10.92QuintetJ = 14.0 HzP

Table generated from data in source rsc.org.

Infrared (IR) and Raman Spectroscopy

Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "molecular fingerprint". arxiv.org The techniques are complementary: IR spectroscopy measures the absorption of infrared light by bonds with a changing dipole moment, making it sensitive to polar functional groups, while Raman spectroscopy measures the inelastic scattering of light from bonds with a changing polarizability, making it effective for non-polar and symmetric bonds. arxiv.orgphotothermal.com

For this compound, these techniques can identify key functional groups:

Phosphonic Acid Group (P-O-H, P=O): This group has characteristic vibrations that are readily observed.

Carboxylic Acid Group (C=O, C-O, O-H): The stretching and bending vibrations of this group produce strong signals, particularly in the IR spectrum.

Amine Group (N-H): N-H stretching and bending vibrations are also identifiable.

Alkyl Backbone (C-H, C-C, C-N): These bonds contribute to the fingerprint region of the spectra.

In a study of a synthetic derivative, an imine C=N stretch was identified in the IR spectrum at 1675 cm⁻¹. londonmet.ac.uk Studies on the related compound N-(phosphonomethyl)glycine (glyphosate) show characteristic bands for the carboxylate (COO⁻) and phosphonate (B1237965) groups. researchgate.netrsc.org For example, the asymmetric and symmetric stretching modes of the COO⁻ group are typically found between 1434 and 1574 cm⁻¹. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally fragile, and high molecular weight molecules like this compound. It allows for the ionization of the analyte directly from a solution, typically producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

High-Resolution Mass Spectrometry (HRMS) coupled with ESI can determine the mass of a compound with extremely high accuracy, which allows for the calculation of its elemental formula. For example, the N,N,N-Trimethyl-N-(1-phosphonoethyl)ammonium chloride derivative was analyzed by HRMS using a Time-of-Flight (TOF) detector with electrospray ionization (ES+). rsc.org The analysis yielded a precise mass measurement that confirmed the compound's elemental composition. rsc.org

IonCalculated m/zFound m/z
[C₅H₁₄NO₃P + H]⁺168.0790169.0794

Table generated from data in source rsc.org. Note: The found m/z appears to have a typographical error in the source, as it should be closer to the calculated value for the protonated molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is a cornerstone technique for the analysis of complex mixtures, allowing for the quantification and identification of individual components.

For a polar and zwitterionic compound like this compound, which is structurally similar to common amino acids, specific LC methods are required for effective retention and separation. nih.gov

Chromatographic Separation: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice for retaining and separating highly polar compounds that are poorly retained on traditional reversed-phase (e.g., C18) columns. nih.govnih.gov

Mass Spectrometric Detection: Following separation, the analyte is detected by the mass spectrometer. For quantitative analysis, tandem mass spectrometry (MS/MS) is frequently used in a mode called Multiple Reaction Monitoring (MRM). nih.govsciex.com In MRM, a specific parent ion (precursor ion) corresponding to the analyte is selected, fragmented, and a specific fragment ion (product ion) is monitored. This process is highly selective and sensitive, minimizing interference from matrix components. sciex.com For compounds like glycine (B1666218) that may show a poor response in MRM, Selected Ion Monitoring (SIM) can be used as an alternative or complementary method to enhance detection sensitivity. lcms.cz

This LC-MS/MS approach allows for the reliable detection and quantification of this compound and related metabolites in various biological and environmental samples.

X-ray Crystallography for Solid-State Structure Determination

Detailed X-ray diffraction analysis of N-(phosphonomethyl)glycine reveals that it crystallizes in the monoclinic space group P2₁/c. scispace.com The molecule exists as a zwitterion, with the amino group protonated and one of the phosphono group's hydroxyls deprotonated. scispace.com This zwitterionic character is a key feature that influences its physical and chemical properties. The solid-state structure is further stabilized by an extensive network of intermolecular hydrogen bonds involving the phosphono, carboxyl, and amino groups. scispace.com

The crystallographic data for N-(phosphonomethyl)glycine, which likely mirrors the structural properties of this compound, is summarized in the table below.

Crystallographic ParameterValue for N-(phosphonomethyl)glycine
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.682(5)
b (Å)7.973(8)
c (Å)9.875(5)
β (°)105.74(4)
Volume (ų)675.9(8)
Z4
Data sourced from a study on the crystal and molecular structure of N-(phosphonomethyl)glycine. scispace.com

Furthermore, crystallographic studies of derivatives containing the phosphonoethylglycine moiety, such as (R)-N-(1-(6-amino-9H-purin-9-yl)propan-2-yl)-N-(2-phosphonoethyl)glycine, are available in protein data banks, indicating the feasibility of obtaining detailed solid-state structural information for more complex analogs. ebi.ac.uk These studies are crucial for understanding the specific interactions of such molecules within biological systems, for instance, in the active sites of enzymes. pnas.org

Chiroptical Methods (e.g., Circular Dichroism (CD) Spectroscopy for Peptide Analogs)

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the secondary structure of chiral molecules, particularly peptides and proteins. nih.govunits.it This method measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the molecule's three-dimensional conformation. units.it For peptide analogs of this compound, which are chiral, CD spectroscopy provides valuable information on their conformational behavior in solution.

The far-UV region of the CD spectrum (typically 190–250 nm) is particularly informative for studying the peptide backbone conformation. d-nb.info Different secondary structures give rise to characteristic CD signals:

α-helix: Typically shows a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheet: Characterized by a negative band around 218 nm and a positive band near 195 nm.

Random Coil: Usually exhibits a strong negative band around 200 nm. researchgate.net

Research on peptides incorporating glycine and its derivatives has shown that the introduction of such residues can significantly influence the peptide's secondary structure. For example, the flexibility of a glycine residue can lead to a less structured or random coil conformation in an aqueous environment. researchgate.net However, the conformation can change dramatically in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or lipid vesicles, where these peptides may adopt a more ordered α-helical structure. d-nb.info

A hypothetical study on a peptide analog of this compound might yield the following CD data, illustrating conformational changes in different solvent environments.

Solvent EnvironmentPredominant Secondary StructureCharacteristic CD Bands (nm)
Aqueous Buffer (pH 7.4)Random CoilStrong negative band ~200
30 mM SDSα-HelixNegative bands at ~208 and ~222; Positive band at ~195
Phospholipid Vesiclesα-HelixNegative bands at ~208 and ~222; Positive band at ~195
This table is a representative example based on findings for similar peptides. researchgate.netd-nb.info

By analyzing the CD spectra of this compound peptide analogs under various conditions (e.g., different pH, temperature, or in the presence of binding partners), researchers can gain insights into their conformational dynamics and how these relate to their biological activity. nih.gov This information is critical for the rational design of peptide-based molecules with specific structural and functional properties.

Biological Activities and Mechanisms of Action of N 1 Phosphonoethyl Glycine

Neuropharmacological Activities: N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

N-(1-Phosphonoethyl)glycine demonstrates notable activity within the central nervous system, primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical component in excitatory neurotransmission. youtube.com This receptor is integral to synaptic plasticity, learning, and memory. nih.govresearchgate.net The function of NMDA receptors requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine, for activation. nih.govnih.govnih.gov

This compound acts as an antagonist at the NMDA receptor, specifically interacting with the glycine co-agonist binding site located on the GluN1 subunit. nih.govnih.gov The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. youtube.com The binding of glycine to the GluN1 subunit is a prerequisite for the channel to open upon glutamate binding to the GluN2 subunit. nih.gov

The ligand-binding core of the GluN1 subunit forms a "clamshell" structure with two lobes (Domain 1 and Domain 2). nih.gov Agonists like glycine promote a closed conformation of this clamshell, which is a necessary step for receptor activation. nih.gov In contrast, competitive antagonists at this site prevent this conformational change, thereby inhibiting receptor function. The interaction of this compound at this site competitively inhibits the binding of endogenous co-agonists like glycine, thus preventing the receptor's activation.

Binding Characteristics at the NMDA Receptor Glycine Site
Ligand TypeReceptor SubunitBinding LocationEffect on Receptor ConformationFunctional Outcome
Co-agonist (e.g., Glycine)GluN1Glycine-binding sitePromotes closed "clamshell" conformationEnables receptor activation by glutamate
Antagonist (e.g., this compound)GluN1Glycine-binding sitePrevents closure of the "clamshell"Inhibits receptor activation

The NMDA receptor family is diverse, with various subtypes arising from different combinations of GluN1, GluN2 (A-D), and GluN3 (A-B) subunits. nih.govnih.gov This subunit diversity dictates the receptor's pharmacological and biophysical properties, including its affinity for ligands and its gating behavior. nih.govbiorxiv.org

Research into ligands targeting the glycine-binding site has revealed the potential for subtype selectivity. While the glycine-binding site resides on the GluN1 subunit, the adjacent GluN2 subunit can influence the properties of this binding pocket. nih.gov The specific GluN2 subunit (e.g., GluN2A, GluN2B) can allosterically modulate the conformation of the GluN1 glycine-binding site, thereby affecting ligand affinity and efficacy. biorxiv.org For instance, some glycine site agonists show pronounced selectivity dependent on the associated GluN2 subunit. nih.gov

Furthermore, atypical NMDA receptors composed of GluN1 and GluN3 subunits form glycine-gated channels that are not activated by glutamate. nih.govnih.gov The pharmacology of these GluN1/GluN3 receptors differs significantly from conventional GluN1/GluN2 receptors. The selectivity profile of this compound for these various conventional and atypical NMDA receptor subtypes is an area of ongoing investigation to fully characterize its neuropharmacological profile.

The binding of an antagonist like this compound to the GluN1 glycine site directly inhibits the flow of ions through the NMDA receptor channel. NMDA receptor activation leads to an inward current of cations, primarily Ca²⁺ and Na⁺, which is crucial for its physiological function. nih.govfrontiersin.org This current is both ligand-gated and voltage-dependent, the latter property being due to a block by magnesium ions (Mg²⁺) at resting membrane potentials. frontiersin.orgdoaj.org

By preventing the binding of the co-agonist glycine, this compound effectively blocks the receptor's ability to respond to the neurotransmitter glutamate. researchgate.net Electrophysiological studies, such as patch-clamp experiments on cultured neurons, are used to measure these effects. researchgate.net Antagonists at the glycine site typically cause a non-competitive inhibition of the glutamate-induced current, and their effect can be surmounted by increasing the concentration of glycine. researchgate.net This modulation results in a reduction of the NMDA receptor-mediated component of the excitatory postsynaptic current (EPSC), thereby dampening synaptic transmission and plasticity. nih.gov

In vivo studies are essential to understand the physiological and potential therapeutic effects of NMDA receptor antagonists. The administration of this compound in animal models allows for the investigation of its pharmacodynamic properties, including its effects on neuronal activity and behavior.

Glycine itself acts as a neurotransmitter in the central nervous system, particularly in the brainstem and spinal cord, where it is involved in processes like cardiorespiratory regulation. nih.gov By antagonizing the glycine site of NMDA receptors, this compound can modulate excitatory neurotransmission throughout the brain. In vivo models of neurological conditions where NMDA receptor overactivation is implicated, such as excitotoxicity, are relevant for studying the effects of such antagonists. nih.gov Research has shown that modulating NMDA receptor activity via the glycine site can have neuroprotective effects in certain contexts. researchgate.net The systemic administration of glycine site antagonists has been shown to inhibit NMDA-induced neuronal firing in the spinal cord and to have anticonvulsant effects in various animal models. researchgate.net

Interactions with Plant Enzymes and Agrochemical Relevance

Beyond its neuropharmacological activities, this compound has been investigated for its interactions with plant-specific biochemical pathways, drawing parallels with structurally related compounds used in agriculture.

The shikimate pathway is a metabolic route used by bacteria, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). wikipedia.orgresearchgate.net This pathway is absent in animals, making its enzymes attractive targets for herbicides and antimicrobials. wikipedia.org

A key enzyme in this pathway is 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). wikipedia.orgnih.gov This enzyme catalyzes the reaction between shikimate-3-phosphate (B1206780) (S3P) and phosphoenolpyruvate (B93156) (PEP) to form 5-enolpyruvylshikimate-3-phosphate (EPSP). plos.org The herbicide glyphosate (B1671968) (N-(phosphonomethyl)glycine) is a potent inhibitor of the EPSPS enzyme. plos.orgpressbooks.pub Glyphosate acts as a competitive inhibitor with respect to PEP, binding tightly to the EPSPS-S3P complex and effectively shutting down the pathway. wikipedia.orgpressbooks.pub This leads to a deficiency in aromatic amino acids and an accumulation of shikimate, ultimately causing plant death. researchgate.netplos.org

Given the structural similarity between this compound and glyphosate, its potential to interact with and inhibit the EPSPS enzyme has been a subject of scientific interest. The presence of the phosphono and glycine moieties suggests a possibility of binding to the active site of EPSPS. Inhibition of this enzyme would disrupt the shikimate pathway in a manner analogous to glyphosate, indicating potential herbicidal activity. There are two main classes of EPSPS enzymes, with Class I enzymes (found in plants) being sensitive to glyphosate, while Class II enzymes (found in some bacteria) are resistant. wikipedia.org

Shikimate Pathway and EPSPS Inhibition
ComponentDescriptionRole in PathwayInteraction with Inhibitors
Shikimate PathwayMetabolic route for aromatic amino acid synthesis in plants and microbes.Essential for protein synthesis and production of other key metabolites.Target for herbicides due to its absence in animals. wikipedia.org
EPSPS Enzyme5-enolpyruvylshikimate-3-phosphate synthase.Catalyzes a critical step in the shikimate pathway. nih.govInhibited by glyphosate, a structural analog of this compound. pressbooks.pub
Phosphoenolpyruvate (PEP)Substrate for the EPSPS enzyme.Binds to the EPSPS-S3P complex.Glyphosate acts as a competitive inhibitor of PEP. pressbooks.pub
GlyphosateN-(phosphonomethyl)glycine, a widely used herbicide.Not applicable.Binds to the EPSPS active site, blocking the pathway and leading to plant death. plos.org

Biochemical Pathways Associated with Plant Growth Regulation

While specific studies on the direct effects of this compound on plant biochemical pathways are limited, the activity of the structurally similar compound N-(phosphonomethyl)glycine (glyphosate) provides significant insight. Glyphosate is known to impact carbon assimilation and metabolism. nih.gov Soon after application to sugar beet leaves, it has been observed to cause an increase in ribulose bisphosphate and a decrease in phosphoglyceric acid. nih.gov This effect suggests an inhibition of the photosynthetic carbon reduction cycle, leading to a decline in photosynthesis. nih.gov

Furthermore, the glycine component of these molecules is an important factor in plant metabolism. Supplying glycine as a nitrogen source has been shown to induce protein phosphorylation, which plays a key role in regulating energy metabolism in roots and amino acid metabolism in leaves of tea plants. nih.gov In roots, this can lead to an increased intensity of glycolysis, while in leaves, it can accelerate the decomposition of glycine and enhance ammonia (B1221849) assimilation. nih.gov Studies on coriander have also shown that moderate levels of glycine in a nutrient solution can significantly increase plant growth parameters, including shoot and root weight, and leaf protein content, indicating its role as a biostimulant. pbsociety.org.pl The co-application of glycine with inorganic nitrogen has also been found to promote root growth in maize. mdpi.com

Comparison with Structurally Related Herbicidal Phosphonates (e.g., Glyphosate)

This compound belongs to the phosphonate (B1237965) class of compounds, which includes the widely used herbicide glyphosate, chemically known as N-(phosphonomethyl)glycine. wikipedia.org The primary structural difference between the two is the presence of an ethyl group in this compound, compared to the methyl group in glyphosate, attached to the phosphorus atom.

The herbicidal mechanism of glyphosate is well-established. It acts by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). wikipedia.orginvasive.org This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. invasive.orgejes.cz By blocking this pathway, glyphosate depletes the plant of essential amino acids required for protein synthesis and other vital functions, ultimately leading to cell death. ejes.czpurdue.edu Glyphosate is absorbed through foliage and translocated to growing points of the plant, making it effective on actively growing plants. wikipedia.org

The structural similarity between this compound and glyphosate suggests that it may share a similar mode of action by targeting the EPSPS enzyme. However, the substitution of a methyl group with a slightly larger ethyl group could influence the molecule's binding affinity and specificity for the enzyme's active site. This alteration could potentially modify its herbicidal potency or spectrum of activity compared to glyphosate.

Table 1: Comparison of this compound and Glyphosate
FeatureThis compoundGlyphosate (N-(phosphonomethyl)glycine)
Chemical StructureGlycine backbone with a phosphonoethyl group on the nitrogen atom.Glycine backbone with a phosphonomethyl group on the nitrogen atom. wikipedia.org
Primary Herbicidal TargetPresumed to be EPSP Synthase, by structural analogy.5-enolpyruvylshikimate-3-phosphate (EPSP) Synthase. invasive.org
Mechanism of ActionPresumed to inhibit the shikimate pathway, blocking aromatic amino acid synthesis.Inhibits the shikimate pathway, preventing the synthesis of phenylalanine, tyrosine, and tryptophan. ejes.cz

Other Investigated Biological Activities for Phosphonoethylglycine Derivatives

Immunotropic Activities

Derivatives of phosphonoethylglycine and related compounds have been investigated for their potential to modulate the immune system. Studies on N-(phosphonomethyl)glycine (glyphosate) have shown that occupational exposure can lead to alterations in immune parameters. springermedizin.de Specifically, exposure has been associated with changes in plasma cytokine levels, including increases in IL-4 and IL-5, and a decrease in the T helper 1/T helper 2 cell ratio. springermedizin.de These findings suggest that glyphosate can affect the immune system by favoring a Th2-type immune response. springermedizin.de The synthesis of various N-(phosphonomethyl)glycine derivatives has been undertaken to explore their potential as immunomodulatory agents. researchgate.net

Antibacterial Properties (e.g., Phosphonodipeptides)

Certain derivatives, particularly phosphonodipeptides, exhibit significant antibacterial properties. A well-studied example is alafosfalin (B1664488) (L-alanyl-L-1-aminoethylphosphonic acid). asm.orgnih.gov These compounds function as peptide mimetics, utilizing bacterial peptide transport systems to enter the cell. asm.orgnih.gov

The mechanism of action involves three key stages:

Active Transport : The phosphonodipeptide is actively transported into the bacterial cell by stereospecific peptide permeases. asm.orgnih.gov

Intracellular Cleavage : Once inside, intracellular peptidases hydrolyze the peptide bond, releasing the active antibacterial "warhead," which is an amino acid mimetic such as L-1-aminoethylphosphonic acid. nih.govnih.gov

Enzyme Inhibition : This active moiety targets and inhibits key enzymes essential for bacterial cell wall biosynthesis. The primary target is alanine (B10760859) racemase, an enzyme that converts L-alanine to D-alanine, a crucial component of peptidoglycan. asm.orgnih.govwikipedia.org By inhibiting this enzyme, the synthesis of the bacterial cell wall is disrupted, leading to cell lysis and death. nih.gov

This "Trojan horse" strategy allows the phosphonate to bypass bacterial defenses and accumulate within the cell to concentrations much higher than in the external medium, leading to potent antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria. asm.orgnih.gov

Enzyme Inhibition Beyond Primary Targets (e.g., Metallo-proteases, Glutamine Synthetase for related phosphonates)

The phosphonate group is a versatile functional group that can interact with the active sites of various enzymes, not just those involved in plant or bacterial metabolism.

Metallo-protease Inhibition : Phosphonate-containing compounds have been developed as inhibitors of matrix metalloproteinases (MMPs), which are zinc-dependent enzymes involved in the degradation of the extracellular matrix. wikipedia.orgnih.gov The phosphonate group acts as an effective zinc-binding group (ZBG), chelating the catalytic zinc ion in the enzyme's active site and thereby inhibiting its function. nih.govhuji.ac.il This inhibitory activity has made phosphonates a subject of interest for therapeutic applications where MMPs are overexpressed. nih.gov

Glutamine Synthetase Inhibition : Various organophosphonates have been identified as inhibitors of glutamine synthetase, a crucial enzyme in nitrogen metabolism that catalyzes the formation of glutamine from glutamate and ammonia. nih.govtandfonline.com For instance, phosphinothricin (B1261767) and other phosphorus-containing analogues of glutamic acid act as potent inhibitors of this enzyme. acs.orgresearchgate.net Some bisphosphonic acids have also demonstrated effective inhibition of glutamine synthetase from Mycobacterium tuberculosis, highlighting their potential as selective antimicrobial agents. tandfonline.com

Table 2: Other Investigated Enzyme Inhibition by Related Phosphonates
Enzyme ClassExample Inhibitor ClassMechanism of InhibitionReference
Metallo-proteases (e.g., MMPs)Phosphonates, CarbamoylphosphonatesThe phosphonate group acts as a zinc-binding group (ZBG), chelating the catalytic zinc ion in the active site. wikipedia.orgnih.govhuji.ac.il
Glutamine SynthetasePhosphinothricin, Bisphosphonic acidsAct as analogues of glutamate or transition state analogues, binding to the active site and blocking the synthesis of glutamine. nih.govtandfonline.comacs.orgresearchgate.net

Structure Activity Relationship Sar Studies of N 1 Phosphonoethyl Glycine and Its Analogs

Impact of N-Substitution on Biological Activity

Generally, the introduction of bulky or lipophilic groups on the nitrogen atom can have varied effects depending on the biological target. For instance, in a series of N-substituted phenyldihydropyrazolones, it was observed that more apolar compounds generally exhibited better activities. nih.gov This suggests that hydrophobic interactions can be a key determinant of binding affinity for certain receptors. Conversely, the introduction of polar substituents can sometimes lead to a decrease in activity if a hydrophobic pocket is present in the binding site. mdpi.com

In the context of N-acyl amino acids, the length and nature of the acyl chain significantly impact their biological roles. For example, N-arachidonoyl glycine (B1666218) has been identified as an antinociceptive agent, highlighting how a specific long-chain fatty acyl group can confer distinct pharmacological properties. mdpi.com The introduction of an acyl group can also influence the compound's interaction with specific transporters. For instance, certain N-acyl amino acids have been developed as selective inhibitors of the glycine transporter 2 (GlyT2). nih.gov

While specific data on a wide range of N-substitutions for N-(1-Phosphonoethyl)glycine is not extensively available in the public domain, studies on related N-(phosphonomethyl)glycine derivatives have shown that modifications at this position can lead to compounds with different biological profiles, such as immunotropic activity. researchgate.net The synthesis of various N-acyl and N-alkyl derivatives allows for the exploration of the chemical space around the nitrogen atom to optimize biological activity.

The following table summarizes the general impact of different types of N-substituents on the biological activity of glycine derivatives, which can be extrapolated to this compound.

N-Substituent TypeGeneral Impact on Biological ActivityExample Compound Class
Small Alkyl GroupsCan modulate lipophilicity and steric interactions.N-substituted glycine derivatives nih.gov
Long-chain Acyl GroupsCan confer specific pharmacological properties and interactions with lipid-binding proteins.N-acyl amino acids mdpi.comnih.gov
Aromatic/Heterocyclic GroupsCan introduce pi-stacking or other specific interactions with the target protein.N-benzylic-substituted glycine sulfonamides
Polar GroupsMay increase water solubility but can decrease activity if the binding site is hydrophobic.-

It is evident that the N-substituent is a critical determinant of the biological activity profile of N-(phosphonoalkyl)glycine analogs. Further research focusing specifically on this compound would be beneficial to delineate the precise structural requirements at this position for various biological targets.

Role of the Phosphonate (B1237965) Moiety as a Bioisostere (e.g., for Carboxylates)

The phosphonate group (-PO(OH)₂) is a key structural feature of this compound and plays a crucial role in its biological activity, often acting as a bioisostere for the carboxylate moiety (-COOH). Bioisosteres are chemical substituents that have similar physical or chemical properties and which produce broadly similar biological effects. The replacement of a carboxylate with a phosphonate is a common strategy in medicinal chemistry to improve the pharmacological properties of a molecule. researchgate.net

Several key characteristics of the phosphonate group contribute to its effectiveness as a carboxylate bioisostere:

Stereochemistry and Charge: At physiological pH, both phosphonates and carboxylates are ionized and carry a negative charge. The phosphonate group has a tetrahedral geometry, which is similar to the transition state of carboxylate-involving enzymatic reactions, making phosphonates effective transition-state analog inhibitors.

pKa Values: The pKa values of phosphonic acids are different from those of carboxylic acids. Phosphonic acids are diprotic, with the first pKa being lower and the second being higher than the single pKa of a carboxylic acid. This can lead to different ionization states at a given pH, which can influence receptor binding and membrane permeability. nih.gov

Increased Stability: The carbon-phosphorus (C-P) bond in phosphonates is chemically more stable than the carbon-carbon (C-C) bond adjacent to a carboxylate group and is resistant to enzymatic hydrolysis. nih.gov This increased stability can lead to a longer biological half-life of the compound.

The bioisosteric replacement of a carboxylate with a phosphonate has been successfully applied in the design of numerous biologically active compounds, including enzyme inhibitors and receptor antagonists. researchgate.net For example, aminophosphonates, which are analogs of amino acids where the carboxylic acid is replaced by a phosphonic acid, often act as antagonists of their corresponding amino acids by inhibiting enzymes involved in amino acid metabolism. nih.gov

The following table provides a comparison of the key properties of the phosphonate and carboxylate moieties.

PropertyPhosphonate Moiety (-PO(OH)₂)Carboxylate Moiety (-COOH)
Geometry TetrahedralTrigonal Planar
Acidity DiproticMonoprotic
Charge at pH 7.4 Predominantly dianionicAnionic
Bonding C-P bondC-C bond
Chemical Stability High (resistant to hydrolysis)Lower (susceptible to metabolic degradation)

The successful application of the phosphonate group as a carboxylate bioisostere in various therapeutic areas underscores its importance in the design of this compound and its analogs.

Stereochemistry and Enantiomeric Purity in Biological Efficacy

This compound possesses a chiral center at the carbon atom attached to the phosphonate group. As a result, it can exist as two enantiomers, the (R)- and (S)-forms. The stereochemistry of a molecule is a critical determinant of its biological activity, as biological systems, such as enzymes and receptors, are themselves chiral. mdpi.com Consequently, the two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

The differential activity of enantiomers arises from the fact that one enantiomer may fit into a chiral binding site on a receptor or enzyme more precisely than the other, leading to a higher binding affinity and, therefore, greater biological effect. This is often analogized to a "three-point attachment" model, where a chiral molecule must interact with at least three sites on a chiral receptor to achieve a specific and high-affinity binding.

The following table highlights the potential differences in the properties of the enantiomers of a chiral compound like this compound.

Property(R)-Enantiomer(S)-Enantiomer
Binding Affinity to Target Potentially HighPotentially Low (or vice versa)
Biological Activity Potentially ActivePotentially Inactive (or vice versa)
Metabolism May be metabolized differentlyMay be metabolized differently
Toxicity May have a different toxicity profileMay have a different toxicity profile

Conformational Analysis and its Correlation with Receptor Binding

The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, multiple conformations can exist in solution, but it is likely that only one or a limited number of these conformations are able to bind effectively to the target receptor. nih.gov

The conformation that a molecule adopts upon binding to its receptor is known as the "bioactive conformation." Understanding the bioactive conformation is a key goal in drug design, as it allows for the development of more rigid analogs that are "pre-organized" in the correct shape for binding. This can lead to an increase in binding affinity and selectivity.

Computational methods, such as molecular mechanics and quantum mechanics, are often used to perform conformational analysis and to model the interaction of a ligand with its receptor. mdpi.com These studies can provide insights into the low-energy conformations of a molecule and how it might fit into the binding site of a protein. For example, molecular dynamics simulations can be used to explore the conformational landscape of a ligand and its receptor over time, providing a more dynamic picture of the binding process.

While specific conformational analysis studies on this compound are not widely published, research on the glycine receptor and its ligands has provided valuable information about the structural requirements for binding. The glycine binding site is located at the interface of two subunits of the receptor and is formed by a series of loops. The binding of glycine and other agonists is thought to induce a conformational change in the receptor, leading to the opening of the ion channel. nih.gov

The following table outlines the key aspects of conformational analysis and its relevance to receptor binding.

Aspect of Conformational AnalysisRelevance to Receptor Binding
Identification of Low-Energy Conformers The bioactive conformation is likely to be one of the low-energy conformers in solution.
Determination of the Bioactive Conformation Understanding the shape of the molecule when it is bound to the receptor is crucial for designing more potent analogs.
Design of Conformationally Restricted Analogs Creating more rigid molecules that are locked in the bioactive conformation can lead to increased affinity and selectivity.
Correlation of Conformation with Activity By comparing the conformations of active and inactive analogs, it is possible to develop a pharmacophore model that describes the essential structural features for activity.

Modifications to the Glycine Backbone and their Functional Consequences

One common modification is the introduction of substituents at the α-carbon of the glycine backbone. The synthesis of Cα,α-disubstituted cyclic derivatives of N-(phosphonomethyl)glycine has been reported, leading to compounds with cytotoxic activity against human tumor cell lines. The introduction of substituents at the α-carbon can restrict the conformational flexibility of the molecule, which can be beneficial if the restricted conformation is the bioactive one.

The nature of the substituent at the α-carbon is also important. The introduction of small alkyl groups can modulate lipophilicity and steric interactions within the binding site. The stereochemistry at the α-carbon, if a single substituent is introduced, will also be a critical determinant of activity, as discussed in the section on stereochemistry.

Another potential modification is the alteration of the length of the backbone between the nitrogen atom and the carboxylate (or its bioisostere). While this compound has a glycine backbone, analogs with β-alanine or other amino acid backbones could be synthesized to explore the optimal spacing between the key functional groups.

The following table summarizes the potential modifications to the glycine backbone and their likely functional consequences.

Modification to Glycine BackbonePotential Functional Consequences
α-Carbon Substitution - Alters conformational flexibility- Modulates lipophilicity and steric interactions- Can introduce a new chiral center
Cyclization of the Backbone - Restricts conformation, potentially locking the molecule in a bioactive conformation- Can improve metabolic stability
Alteration of Backbone Length - Changes the spatial relationship between the N-substituent and the phosphonate group- Can affect the ability to bridge key interaction points in the receptor binding site

Metabolic and Biotransformation Pathways in Biological Systems

Enzymatic Degradation of N-(1-Phosphonoethyl)glycine in Model Organisms

The microbial catabolism of this compound predominantly follows two well-documented enzymatic pathways. nih.gov The first pathway involves the cleavage of the C-P bond, and the second involves the cleavage of the C-N bond. nih.gov

One major degradation route is facilitated by the enzyme glyphosate (B1671968) oxidoreductase (GOX) . This FAD-dependent enzyme catalyzes the oxidative cleavage of the C-N bond in the this compound molecule. nih.govmdpi.com This reaction yields two primary metabolites: aminomethylphosphonic acid (AMPA) and glyoxylate. nih.gov The GOX enzyme was first identified in Achromobacter sp. LBAA. mdpi.com

The second significant pathway involves the direct cleavage of the remarkably stable carbon-phosphorus bond. This is accomplished by a multi-protein enzyme complex known as C-P lyase . nih.goviaea.org The action of C-P lyase on this compound results in the formation of sarcosine (B1681465) and inorganic phosphate (B84403). mdpi.comresearchgate.net The sarcosine can be further metabolized by the organism. For instance, it can be converted to glycine (B1666218). nih.govnih.gov This pathway is particularly important for bacteria as a means to acquire phosphorus from phosphonates, especially under phosphate-limiting conditions. researchgate.net

Table 1: Key Enzymes in this compound Degradation

Enzyme Bond Cleaved Products Organism Example
Glyphosate Oxidoreductase (GOX) Carbon-Nitrogen (C-N) Aminomethylphosphonic acid (AMPA), Glyoxylate Achromobacter sp. LBAA
C-P Lyase Carbon-Phosphorus (C-P) Sarcosine, Inorganic Phosphate Stenotrophomonas maltophilia GP-1

Potential for Microbial Transformation of the C-P Bond (Broader Phosphonate (B1237965) Context)

The carbon-phosphorus (C-P) bond is chemically robust and resistant to hydrolysis. nih.gov However, many bacteria have evolved the C-P lyase pathway to break this bond, enabling them to utilize a wide range of phosphonates as a phosphorus source. nih.govnih.gov This capability is widespread in the bacterial kingdom. nih.gov

The expression of the phn operon, and thus the activity of the C-P lyase pathway, is typically induced under conditions of phosphate starvation, highlighting its role in phosphorus acquisition. researchgate.netnih.gov The ability to cleave the C-P bond is not only crucial for the degradation of anthropogenic phosphonates but also for the cycling of naturally occurring phosphonates in the environment.

**Table 2: Essential Components of the C-P Lyase Complex in *E. coli***

Gene Protein Putative Function
phnG PhnG Core C-P lyase complex component
phnH PhnH Core C-P lyase complex component
phnI PhnI Core C-P lyase complex component
phnJ PhnJ Core C-P lyase complex component
phnK PhnK ATP-binding subunit
phnL PhnL Core C-P lyase complex component
phnM PhnM Core C-P lyase complex component

Pathways of N-C Bond Cleavage (Broader Phosphonate Context)

Cleavage of the N-C bond represents the alternative major pathway for the degradation of N-substituted phosphonates like this compound. nih.gov This pathway is catalyzed by oxidoreductases. nih.govresearchgate.net

In the specific case of this compound, the key enzyme is glyphosate oxidoreductase (GOX). mdpi.comiaea.org This enzyme facilitates the cleavage of the C-N bond, leading to the formation of aminomethylphosphonic acid (AMPA) and glyoxylate. nih.gov This reaction requires oxygen as a co-substrate. nih.gov The proposed mechanism involves the reduction of an FAD cofactor by a molecule of this compound, which is then reoxidized by dioxygen. nih.gov

This degradation route has been identified in several microbial species. iaea.org For example, the degradation of this compound to AMPA is a well-established pathway in organisms like Achromobacter sp. mdpi.com The resulting AMPA can, in some organisms, be further degraded by the C-P lyase pathway to release its phosphorus. nih.gov

Table 3: N-C Bond Cleavage Pathway for this compound

Step Enzyme Substrate Products
1 Glyphosate Oxidoreductase (GOX) This compound Aminomethylphosphonic acid (AMPA), Glyoxylate

Advanced Research Perspectives and Future Directions

Design and Synthesis of Novel N-(1-Phosphonoethyl)glycine Analogs with Enhanced Specificity

The design and synthesis of novel analogs of N-phosphonoalkyl glycines are driven by the quest for compounds with enhanced biological activity and target specificity. Researchers are exploring various synthetic routes to create derivatives with unique properties.

One established method for synthesizing N-phosphonomethylglycine derivatives is the Kabachnick–Fields reaction, which involves the reaction of a carbonyl compound, an amino acid ester, and a dialkyl phosphite (B83602). researchgate.net However, this method is primarily suited for producing N-phosphonomethylamino acids with a secondary amino group. researchgate.net To overcome this limitation and to create a wider variety of analogs, including those with different alkyl chains on the phosphonate (B1237965) group, alternative methods are being investigated.

A significant advancement in this area is the use of the Petasis reaction. This multicomponent reaction utilizes glyoxylic acid, α-aminophosphonates, and organoboronic acids to produce N-phosphonomethyl-α-amino acids with high diastereoselectivity and preparative simplicity. researchgate.net This approach offers a versatile platform for creating a diverse library of analogs. Further research has focused on one-pot transformations of N-protected 1-amino-1-ethoxyalkylphosphonates into bisphosphonic analogs of α-amino acids, expanding the synthetic toolkit for this class of compounds. mdpi.com

Researchers have also synthesized Cα,α-disubstituted cyclic derivatives of N-(phosphonomethyl)glycine. nih.gov These structural modifications aim to alter the molecule's conformation and, consequently, its interaction with biological targets. Studies on these cyclic analogs have revealed interesting biological activities, such as cytotoxicity against human tumor cell lines, which underscores the potential of structural diversification. nih.gov The synthesis of dipeptides containing C-terminal N-phosphonomethylglycine has also been explored to investigate how incorporation into a peptide backbone affects the compound's properties. nih.gov

Future efforts in this area will likely focus on:

The development of more efficient and stereoselective synthetic methods.

The creation of analogs with varied alkyl and aryl substitutions on the phosphonate and glycine (B1666218) moieties to fine-tune their physicochemical and biological properties.

The synthesis of conformationally constrained analogs to enhance binding affinity and specificity for biological targets.

Exploration of New Therapeutic Avenues beyond Current Applications

While some N-phosphonoalkyl glycine derivatives are known for their herbicidal or antibacterial properties, researchers are actively exploring new therapeutic applications. The structural similarity of these compounds to α-amino acids suggests their potential to interact with a wide range of biological targets.

Recent studies on novel N-(phosphonomethyl)glycine derivatives have shown promising results in oncology. Certain cyclic analogs have demonstrated the ability to trigger apoptotic cell death in cancer cell lines. nih.gov Specifically, 8- and 12-membered cyclic analogs were found to be effective in inducing apoptosis in DOHH-2 cells, a human B-lymphoma cell line. nih.gov Another study reported that a particular cyclic derivative could inhibit the viability of hemoblastosis-derived cell lines at micromolar concentrations. nih.gov

The immunotropic activity of N-(phosphonomethyl)glycine derivatives has also been investigated. researchgate.net By studying these compounds in vivo, researchers aim to understand how they modulate the immune system, which could open up therapeutic possibilities for autoimmune diseases, inflammatory conditions, and cancer immunotherapy. The anti-inflammatory properties of other N-substituted glycine derivatives, such as N-arachidonoylglycine, further support the potential of this chemical scaffold in treating inflammatory disorders.

Future research in this domain will likely concentrate on:

Screening libraries of this compound analogs against a broad range of therapeutic targets, including enzymes and receptors involved in various diseases.

Investigating the potential of these compounds as inhibitors of enzymes in proline metabolism, which could have applications in agriculture and medicine.

Exploring the synergistic effects of combining N-phosphonoalkyl glycine derivatives with other therapeutic agents. For example, the combination of N-acetylcysteine (NAC) and glycine has shown promise in reducing pulmonary injury in diabetic rats, suggesting that related compounds could have similar protective effects. nih.gov

Integration of Computational Chemistry and Molecular Modeling in Research

Computational chemistry and molecular modeling are becoming indispensable tools in the study of N-phosphonoalkyl glycine derivatives. These methods provide valuable insights into the structure-activity relationships of these compounds and can guide the design of new analogs with improved properties.

Density Functional Theory (DFT) calculations are being used to study the interactions of glycine and its derivatives with various materials and biological molecules. rsc.org For instance, DFT has been employed to investigate the adsorption of glycine onto different hexagonal sheets like graphene, boron-nitride (h-BN), and silicon carbide (h-SiC). rsc.org Such studies can inform the development of biosensors and drug delivery systems. The application of empirical dispersion corrections in these calculations has been shown to be crucial for obtaining accurate geometries and adsorption energies. rsc.org

Molecular docking studies are also being used to predict the binding modes of N-substituted glycine derivatives to biological targets. For example, the interaction of N-substituted glycine derivatives with DNA and human serum albumin (HSA) has been investigated using molecular docking to understand their binding affinities and potential biological effects. Computational approaches can also be used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of new analogs, helping to prioritize compounds for synthesis and experimental testing.

Future directions for the integration of computational methods include:

The use of quantum mechanics/molecular mechanics (QM/MM) simulations to model the interactions of this compound analogs with their enzymatic targets in atomic detail.

The application of machine learning and artificial intelligence to predict the biological activities of large virtual libraries of these compounds.

The development of more accurate force fields for molecular dynamics simulations of phosphonate-containing molecules to better understand their conformational dynamics and interactions with biological macromolecules.

Q & A

Q. What experimental approaches resolve contradictions in reported stability data of N-(1-Phosphonoethyl)glycine under oxidative conditions?

  • Methodology : Conduct kinetic studies in H₂O₂ systems at varying pH (e.g., 7–12) and temperatures (25–60°C). Monitor decomposition via LC-MS to identify intermediates (e.g., glycine, phosphoric acid). Use Arrhenius plots to compare activation energies (Eₐ) across studies. For instance, alkaline conditions accelerate degradation, with Eₐ ≈ 50 kJ/mol in OH⁻/H₂O₂ systems .
  • Considerations : Buffer composition (e.g., carbonate vs. phosphate) may catalyze degradation pathways differently .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological efficacy of N-(1-Phosphonoethyl)glycine derivatives as NMDA receptor antagonists?

  • Methodology : Synthesize analogs with modified phosphonoethyl chains (e.g., fluorinated or alkyl-substituted groups). Assess binding affinity via radioligand displacement assays (³H-labeled glycine) and functional inhibition using electrophysiology (IC₅₀ for NMDA currents). Molecular docking (e.g., AutoDock Vina) predicts interactions with the glycine-binding site (e.g., Arg523, Ser688 residues) .
  • Considerations : Bioisosteric replacements (e.g., phosphonate → sulfonate) may reduce toxicity while retaining potency .

Q. How do salt forms of N-(1-Phosphonoethyl)glycine influence its bioavailability and environmental persistence?

  • Methodology : Compare dissolution rates (USP apparatus) and logP values (shake-flask method) of amine salts. Assess soil adsorption via batch experiments (OECD Guideline 106) using HPLC-MS quantification. For example, ammonium salts exhibit higher water solubility (∼120 g/L) but lower soil retention (Kₒc = 50–100) vs. pyridine salts (Kₒc = 300–400) .
  • Considerations : Cation charge density correlates with soil mobility; divalent cations (e.g., Ca²⁺ salts) show reduced leaching .

Data Contradiction Analysis

Q. Why do reported logK values for N-(1-Phosphonoethyl)glycine-metal complexes vary across studies?

  • Resolution : Discrepancies arise from ionic strength differences (e.g., 0.1 M NaCl vs. 0.5 M KNO₃) and ligand-to-metal ratios. Reanalyze data using consistent speciation models (e.g., Davies equation for activity coefficients) and validate with EXAFS to confirm coordination geometry .

Q. How can conflicting bioactivity data for N-(1-Phosphonoethyl)glycine analogs be reconciled?

  • Resolution : Standardize assay conditions (e.g., cell lines, receptor subtypes). For NMDA antagonism, differentiate GluN1/GluN2B vs. GluN2A subtypes via patch-clamp electrophysiology. Meta-analysis of IC₅₀ values across studies identifies subtype-specific trends .

Methodological Best Practices

  • Synthesis : Use inert atmospheres (N₂/Ar) to prevent oxidation during salt formation .
  • Characterization : Pair ³¹P NMR with X-ray crystallography to resolve phosphonate protonation states .
  • Biological Assays : Include positive controls (e.g., 7-chlorokynurenic acid for NMDA glycine-site inhibition) to benchmark activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.